1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine
Overview
Description
Scientific Research Applications
Antifungal Activity
The synthesis of novel sulfone derivatives containing 1,3,4-oxadiazole moieties has led to promising antifungal agents. These compounds exhibit good activity against plant pathogenic fungi. For instance, compounds 5d, 5e, 5f, and 5i demonstrated significant antifungal activity against Botrytis cinerea, with EC50 values ranging from 5.21 μg/mL to 21.00 µg/mL. Researchers suggest that sulfone derivatives like 5d could serve as lead compounds for agrochemical development .
Medicinal Chemistry
Heterocycles containing nitrogen, such as 1,2,3-triazoles, have prospective medicinal applications. The 1,2,3-triazole moiety is known for its significant biological activities. Researchers have explored the chemistry and fused heterocyclic structures of 1,2,4-triazoles, which have garnered considerable attention .
Synthetic Chemistry
Sulfone derivatives represent an important class of bioactive compounds. Their wide spectrum of activities includes insecticidal, antifungal, herbicidal, anti-hepatitis, antitumor, anti-inflammatory, anticancer, anti-HIV-1, and anti-tubercular properties. Researchers continue to synthesize and evaluate new compounds to address fungal resistance and environmental concerns .
Biological Activity
The sulfone group within these compounds plays a crucial role in their biological activity. For example, a 2-((4-chlorobenzyl)sulfonyl)-5-(methylsulfonyl)-1,3,4-thiadiazole sulfone exhibited inhibitory activity against Plasmopara viticola, while other derivatives showed activity against Phytophthora infestans and Phoma asparagi .
Pharmacology
While 1,2,4-triazole is more significant in pharmacology, the synthetic utility and diverse biological activity of 1,2,3-triazoles have attracted attention. These compounds offer potential for drug development and therapeutic applications .
Structure Determination
Researchers have synthesized and characterized various sulfone compounds, including those containing 1,3,4-oxadiazole moieties. Spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses confirm their structures. These studies contribute to our understanding of their properties and potential applications .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in electrophilic aromatic substitution reactions . These reactions typically involve the formation of a sigma-bond with the aromatic ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted aromatic ring .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling reactions , it might play a role in the synthesis of various organic compounds. This could potentially affect a wide range of biochemical pathways, depending on the specific compounds being synthesized.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-11-8-12(2)10-15(9-11)19(16,17)14-6-4-13(18-3)5-7-14/h4-7,11-12H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKAXVXICUYFGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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